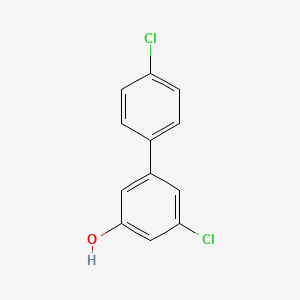

3-Chloro-5-(4-chlorophenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(4-chlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMQOEFZMQODAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685927 | |

| Record name | 4',5-Dichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666747-42-8 | |

| Record name | 4',5-Dichloro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 5 4 Chlorophenyl Phenol

Vibrational Spectroscopy Applications

An FT-IR spectrum of 3-Chloro-5-(4-chlorophenyl)phenol would be expected to display characteristic absorption bands corresponding to its constituent functional groups. These would include the O-H stretching vibration of the phenolic hydroxyl group, typically observed in the region of 3200-3600 cm⁻¹. The presence of two aromatic rings would give rise to multiple C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The C-O stretching of the phenol (B47542) would appear in the 1260-1180 cm⁻¹ region. Furthermore, the C-Cl stretching vibrations for the two chlorine atoms would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The precise positions and intensities of these bands would be influenced by the electronic effects of the chloro and chlorophenyl substituents. However, without experimental data, a detailed analysis and the creation of a data table are not feasible.

Complementary to FT-IR, an FT-Raman spectrum of this compound would also reveal information about its vibrational modes. Aromatic ring vibrations, particularly the symmetric ring breathing modes, are often strong in Raman spectra. The C-Cl bonds would also exhibit characteristic Raman scattering. As with FT-IR, a detailed analysis and data table are contingent upon the availability of experimental data.

A Potential Energy Distribution (PED) analysis is a theoretical calculation that correlates the observed vibrational frequencies to the specific internal coordinates (bond stretching, angle bending, etc.) of the molecule. This analysis is crucial for the unambiguous assignment of complex vibrational spectra. Performing a reliable PED analysis requires a high-quality experimental spectrum (either FT-IR or FT-Raman) to which the calculated frequencies can be scaled and compared. In the absence of experimental data for this compound, a PED analysis cannot be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would provide information on the chemical environment of each proton. The phenolic hydroxyl proton would appear as a singlet, with its chemical shift dependent on the solvent and concentration. The aromatic protons on both phenyl rings would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum (typically 6.5-8.0 ppm). The exact chemical shifts and coupling constants would be determined by the relative positions of the protons to the electron-withdrawing chlorine atoms and the other phenyl ring. Without an experimental spectrum, a detailed interpretation and data table cannot be generated.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound. The carbon atom attached to the hydroxyl group (C-OH) would be found in the 150-160 ppm range. The carbons bonded to chlorine atoms would also have characteristic chemical shifts, influenced by the strong electronegativity of chlorine. The remaining aromatic carbons would appear in the typical range of 110-140 ppm. The number of distinct signals would confirm the symmetry of the molecule. A data table of chemical shifts cannot be compiled without experimental data.

In-depth Spectroscopic and Structural Analysis of this compound

A comprehensive review of the analytical techniques used to characterize the molecular structure and properties of this compound is detailed below. This article explores the application of advanced spectroscopic and crystallographic methods in elucidating the compound's complex architecture.

While detailed experimental data for this compound is not extensively available in public-domain scientific literature, this article outlines the established analytical methodologies that would be employed for its characterization. The principles and expected outcomes for each technique are discussed based on the analysis of structurally related chlorophenolic compounds.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like this compound where spectral overlap in 1D NMR is likely. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.

COSY experiments would reveal proton-proton (H-H) coupling networks within the two aromatic rings, helping to distinguish between the protons on the 3-chloro-phenol ring and the 4-chlorophenyl ring.

HSQC spectra would correlate directly bonded carbon-hydrogen pairs, providing a clear map of which proton is attached to which carbon atom.

HMBC spectra are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would allow for the definitive connection of the two aromatic rings via the C-C bond and confirm the substitution pattern by showing correlations between protons and the quaternary (non-protonated) carbons. For instance, protons on one ring would show a correlation to the carbon atom of the other ring to which it is bonded.

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise atomic coordinates.

Table 1: Representative Bond Parameters for Chlorinated Aromatic Compounds Note: This table is illustrative, based on data from similar structures, as specific experimental data for this compound is not available.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-Cl Bond Length | 1.73 - 1.75 Å | Length of the carbon-chlorine bond. |

| Aromatic C-C Bond Length | 1.38 - 1.40 Å | Length of the carbon-carbon bonds within the phenyl rings. |

| C-O (phenol) Bond Length | 1.36 - 1.38 Å | Length of the carbon-oxygen bond of the hydroxyl group. |

| Inter-ring C-C Bond Length | 1.48 - 1.50 Å | Length of the single bond connecting the two phenyl rings. |

| C-C-C Bond Angle (in ring) | ~120° | Internal bond angles of the hexagonal phenyl rings. |

The arrangement of molecules in a crystal is governed by intermolecular forces. For this compound, the primary interactions would include:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a classic hydrogen bond donor. It would likely form strong O-H···O hydrogen bonds with neighboring molecules, creating chains or networks that stabilize the crystal lattice.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electronegative atoms like oxygen.

π–π Stacking: The aromatic rings can interact through π–π stacking, where the electron clouds of adjacent rings align.

C-H···π Contacts: Hydrogen atoms attached to the carbon framework can interact with the electron-rich π systems of adjacent aromatic rings.

Studies on related compounds, such as salts of 3-chloro-4-hydroxyphenylacetic acid, have shown the presence of extensive N-H···O, O-H···O, and C-H···Cl contacts that dictate the crystal packing. chemsrc.com

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₂H₈Cl₂O), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of chlorophenols typically involves the loss of HCl, the chlorine radical (Cl•), and the formyl radical (CHO•). The fragmentation pattern would help to confirm the presence and location of the substituent groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound Note: This table is predictive and not based on experimental data for the target compound.

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 238/240/242 | [C₁₂H₈Cl₂O]⁺ | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) |

| 203/205 | [C₁₂H₈ClO]⁺ | Loss of a chlorine radical |

| 202/204 | [C₁₂H₇ClO]⁺ | Loss of HCl |

| 174 | [C₁₂H₇O]⁺ | Loss of HCl and a chlorine radical |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated aromatic system. The presence of the hydroxyl group and chlorine atoms (auxochromes) attached to the phenyl rings (chromophores) will influence the wavelength of maximum absorbance (λ_max). For comparison, phenol itself shows an absorption maximum around 275 nm. docbrown.info The extended conjugation from the biphenyl (B1667301) structure in the target molecule would likely shift this absorption to a longer wavelength (a bathochromic shift). The introduction of chlorine atoms typically results in a slight red shift as well. nist.gov Analysis of the spectrum can provide insights into the electronic structure of the molecule. nist.gov

Computational and Theoretical Investigations of 3 Chloro 5 4 Chlorophenyl Phenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to study the electronic structure of many-body systems, such as atoms and molecules. DFT methods are employed to determine various molecular properties, including optimized geometry, electronic structure, and spectroscopic features.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule in the gas phase. The process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized.

For a molecule like 3-Chloro-5-(4-chlorophenyl)phenol, optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study of a related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine its optimized geometry. materialsciencejournal.org This process would similarly provide the foundational structure for all other computational analyses of this compound.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Compound

(Data for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) materialsciencejournal.org

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-Cl29 | 1.7549 | C2-C1-C6 | 118.5 |

| C14=O15 | 1.2441 | C1-C2-C3 | 120.7 |

| O26-H27 | 1.0845 | C13-C14-O15 | 121.9 |

This table is for illustrative purposes and does not represent data for this compound.

Electronic Structure Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgnih.gov

For a compound like this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring, while the LUMO may be distributed across the biphenyl (B1667301) system. In a study of the similar molecule (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO and LUMO energies were calculated to be -5.9865 eV and -1.9842 eV, respectively, resulting in an energy gap of 4.0023 eV. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Compound

(Data for (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol) nih.gov

| Parameter | Energy (eV) |

| HOMO | -5.9865 |

| LUMO | -1.9842 |

| Energy Gap (ΔE) | 4.0023 |

This table is for illustrative purposes and does not represent data for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the chlorine atoms due to their high electronegativity. The hydrogen atom of the hydroxyl group would exhibit a positive potential. In a study on 3-chloro-5-methoxyphenol, the MEP map revealed negative regions susceptible to electrophilic reactivity. ijrte.org Similarly, for 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, the MEP map indicated two negative regions. researchgate.net

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule based on the distribution of electrons in the basis functions. These charges provide a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions within the molecule and with its environment.

In a hypothetical Mulliken charge analysis of this compound, the oxygen and chlorine atoms would be expected to have negative charges, while the carbon atoms bonded to them and the hydrogen of the hydroxyl group would carry positive charges. A study on 2,6-dichloro-4-fluoro phenol using DFT found that the oxygen atom had a significant negative charge, while the hydrogen of the hydroxyl group was positively charged. researchgate.net

Table 3: Illustrative Mulliken Atomic Charges for a Related Compound

(Data for 2,6-dichloro-4-fluoro phenol calculated by B3LYP/6-31+G(d,p)) researchgate.net

| Atom | Charge (e) |

| O | -0.559410 |

| H (of OH) | 0.371590 |

| C (bonded to O) | 0.311973 |

| Cl | 0.201306 |

This table is for illustrative purposes and does not represent data for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular wavefunctions into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 4: Illustrative NBO Donor-Acceptor Interactions

(Hypothetical for this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) | π* (C-C) | High |

| LP (Cl) | σ* (C-C) | Moderate |

| π (C=C) | π* (C=C) | High |

This table is for illustrative purposes and does not represent data for this compound.

Nonlinear Optical (NLO) Properties Prediction (e.g., First Hyperpolarizability)

The NLO response of a molecule is largely governed by intramolecular charge transfer (ICT). In this compound, the presence of both electron-donating (hydroxyl group) and electron-withdrawing (chloro and chlorophenyl groups) substituents attached to the biphenyl framework can facilitate ICT, potentially leading to a significant NLO response. The extent of this response is influenced by the electronic nature and relative positions of these substituents.

Computational studies on similar substituted phenols and biphenyls have shown that the first hyperpolarizability can be significantly affected by the nature and position of substituents. For instance, studies on substituted benzaldehydes have demonstrated that the position of a chloro substituent (ortho, meta, or para) has a pronounced effect on the first hyperpolarizability values. mdpi.com Generally, molecules with a strong donor-acceptor system exhibit larger β values. In the case of this compound, the hydroxyl group acts as a donor, while the chloro groups and the phenyl ring can act as acceptors, creating a system capable of NLO activity.

To illustrate the potential range of NLO properties, the following table presents representative first hyperpolarizability values for related compounds, as determined by computational methods.

| Compound | Computational Method | First Hyperpolarizability (β) (esu) |

| m-Chlorobenzaldehyde | DFT/B3LYP/6-31G'(d,p) | 240.86 x 10⁻³⁰ |

| p-Chlorobenzaldehyde | DFT/B3LYP/6-31G'(d,p) | 820.22 x 10⁻³⁰ |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6–311+G(d,p) | 318.78 x 10⁻³² |

This table presents data for analogous compounds to provide a comparative context for the potential NLO properties of this compound.

Analysis of Substituent Effects on Electronic and Steric Properties

Electronic Effects:

The electronic effects of the substituents can be understood through their inductive and resonance effects.

Hydroxyl (-OH) group: This group acts as a strong electron-donating group through resonance (by donating a lone pair of electrons to the aromatic ring) and a weak electron-withdrawing group through induction. The resonance effect typically dominates, increasing the electron density of the phenyl ring.

Chlorine (-Cl) atoms: Chlorine is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect. It also has a weak electron-donating resonance effect due to its lone pairs. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net withdrawal of electron density from the aromatic ring.

4-Chlorophenyl group: This group as a whole is electron-withdrawing due to the presence of the chlorine atom and the electronegativity of the sp² hybridized carbons of the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) studies on halogenated phenols and biphenyls have shown that the position and nature of halogen substituents are crucial in determining their biological and chemical properties. nih.govresearchgate.net For instance, the estrogenicity of hydroxylated polychlorinated biphenyls is highly dependent on the position of the hydroxyl and chloro groups. nih.gov

Steric Effects:

The steric bulk of the substituents influences the molecule's conformation, particularly the dihedral angle between the two phenyl rings. The 4-chlorophenyl group introduces significant steric hindrance, which can affect the planarity of the biphenyl system. A non-planar conformation can, in turn, influence the extent of π-conjugation between the rings, thereby affecting the electronic properties. The chlorine atom at the 3-position also contributes to the steric environment around the hydroxyl group.

| Substituent | Electronic Effect | Steric Effect |

| -OH | Electron-donating (resonance), Electron-withdrawing (induction) | Relatively small |

| -Cl | Electron-withdrawing (induction), Weakly electron-donating (resonance) | Moderate |

| -C₆H₄Cl | Electron-withdrawing | Significant |

Fukui Functions for Local Reactivity Properties

Fukui functions are a concept within Density Functional Theory that helps to predict the local reactivity of different sites within a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most probable sites for nucleophilic and electrophilic attacks.

f(r)+ : This function relates to the addition of an electron and indicates the sites most susceptible to a nucleophilic attack (where the molecule acts as an electrophile).

f(r)- : This function is associated with the removal of an electron and points to the sites most susceptible to an electrophilic attack (where the molecule acts as a nucleophile).

f(r)0 : This function is related to radical attacks.

For this compound, a qualitative analysis based on the electronic properties of the substituents can predict the reactive sites. The oxygen atom of the hydroxyl group, being electron-rich, is a likely site for electrophilic attack. The carbon atoms of the phenyl rings, particularly those activated by the hydroxyl group and deactivated by the chloro substituents, will have varying susceptibilities to electrophilic and nucleophilic attacks.

Computational studies on similar molecules confirm that Fukui functions can effectively pinpoint reactive centers. For example, in substituted TTF-donor molecules, Fukui function analysis has been used to identify the most reactive sites for electrophilic or nucleophilic interactions. researchgate.net

| Atomic Site | Expected Reactivity | Rationale |

| Oxygen (of -OH) | Prone to electrophilic attack | High electron density due to lone pairs. |

| Carbon atoms ortho and para to -OH | Prone to electrophilic attack | Increased electron density due to the electron-donating effect of the hydroxyl group. |

| Carbon atoms bonded to -Cl | Prone to nucleophilic attack | Reduced electron density due to the electron-withdrawing effect of the chlorine atoms. |

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 4 Chlorophenyl Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The hydroxyl group of the phenol (B47542) is a strong activating group and an ortho-, para-director, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. wikipedia.orglibretexts.org Conversely, halogen substituents are generally weakly deactivating yet are also ortho-, para-directors. pressbooks.publibretexts.org The interplay of these directing effects determines the regioselectivity of EAS reactions for 3-Chloro-5-(4-chlorophenyl)phenol.

Mechanistic Studies of Halogenation (e.g., Chlorination)

The chlorination of phenols typically proceeds through an electrophilic attack on the aromatic ring. nih.gov The reaction of phenol with chlorine initially forms 2-chlorophenol (B165306) and 4-chlorophenol (B41353), which can be further chlorinated to yield dichlorophenols and eventually 2,4,6-trichlorophenol. gfredlee.com The rate of these reactions is highly dependent on pH. gfredlee.com

For this compound, the hydroxyl group strongly activates the positions ortho and para to it. The chlorine atom and the 4-chlorophenyl group, being at meta positions relative to the hydroxyl group, have a less direct influence on the initial sites of electrophilic attack.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the nature of the existing substituents. cognitoedu.org Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.org Deactivating groups, which withdraw electron density, generally direct incoming electrophiles to the meta position, with the exception of halogens which are ortho-, para-directing despite being deactivating. libretexts.orgpressbooks.pub

In this compound, the substituents are:

-OH (hydroxyl): A strong activating, ortho-, para-directing group. pressbooks.pub

-Cl (chloro): A weakly deactivating, ortho-, para-directing group. pressbooks.pubyoutube.com

-C6H4Cl (4-chlorophenyl): A weakly deactivating group that directs incoming groups to the ortho and para positions on its own ring, but its effect on the reactivity of the phenol ring is primarily deactivating due to its electron-withdrawing nature.

The powerful ortho-, para-directing effect of the hydroxyl group is the dominant factor. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group. The available ortho positions are at C2 and C6, and the para position is at C4.

Interactive Table: Directing Effects of Substituents on the Phenol Ring

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | C1 | Activating | Ortho, Para |

| -Cl | C3 | Deactivating | Ortho, Para |

| -C6H4Cl | C5 | Deactivating | Meta (relative to its own attachment point) |

Role of Hypochlorous Acid (HOCl) in Chlorination

Hypochlorous acid (HOCl) is a key reactive species in the chlorination of phenols, particularly in aqueous environments like drinking water disinfection. nih.gov The reaction proceeds via an electrophilic attack of HOCl on the aromatic ring. nih.govnih.gov The rate of reaction between HOCl and phenolic compounds follows second-order kinetics, being first-order in both chlorine and the phenolic compound. researchgate.net

The chlorination of phenols by HOCl can lead to the formation of various chlorinated phenols and, under conditions of high chlorine dosage, ring cleavage products. nih.gov Studies have shown that the presence of chlorine substituents at the meta position can interfere with certain reaction pathways, such as the formation of specific ring cleavage products. nih.gov While direct studies on this compound are limited, the general mechanism involves the electrophilic attack of HOCl, guided by the directing effects of the existing substituents.

Nucleophilic Substitution Reactions

Aryl halides are generally unreactive towards nucleophilic substitution under normal conditions. libretexts.org However, the presence of strong electron-withdrawing groups at the ortho and para positions to the halogen can activate the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org In the case of this compound, the chlorine atom on the phenol ring is at a meta position relative to the activating hydroxyl group, and there are no strong electron-withdrawing groups ortho or para to it. Therefore, direct nucleophilic substitution of the chlorine on the phenol ring is expected to be difficult.

However, recent research has shown that the generation of a phenoxyl radical can enable nucleophilic aromatic substitution of halophenols under mild conditions. nih.govosti.gov This "homolysis-enabled electronic activation" strategy utilizes the phenoxyl radical as a powerful electron-withdrawing group, significantly lowering the barrier for nucleophilic substitution. nih.govosti.gov

Oxidation and Reduction Pathways of Related Compounds

The electrochemical oxidation of chlorophenols has been studied as a potential remediation method. dss.go.th Direct anodic oxidation is thought to involve the formation of a chlorophenol radical cation, which can then undergo further reactions like oxidation to a benzoquinone derivative and ring-opening. dss.go.th The oxidation potential of chlorophenols is influenced by pH and the degree of chlorination. dss.go.th The oxidation of para-substituted phenols occurs in a single step corresponding to the oxidation of the phenol itself. uc.pt

The reduction of chlorophenols can also occur, though it is less commonly reported. Electrochemical reduction of pentachlorophenol (B1679276) has been shown to result in sequential dechlorination. dss.go.th

Radical Reactions and Phenoxy Radical Intermediates

Phenolic compounds can undergo one-electron oxidation to form phenoxy radicals. wikipedia.org These radicals are key intermediates in various reactions, including oxidative coupling and some chlorination pathways. nih.govwikipedia.org The stability and reactivity of phenoxy radicals are influenced by the substituents on the aromatic ring. nih.gov

The formation of a phenoxyl radical from this compound could be initiated by chemical or enzymatic oxidants. Once formed, this radical can participate in several reactions. For instance, the phenoxyl radical can act as a potent electron-withdrawing group, facilitating nucleophilic substitution as mentioned earlier. nih.govosti.gov

Furthermore, phenoxy radicals are implicated in the formation of various products during the chlorination of phenols, including ring cleavage products. nih.gov Studies suggest that phenoxy radical intermediates can lead to the formation of α,β-unsaturated dicarbonyl compounds. nih.gov The coupling of phenoxy radicals is also a known reaction pathway, leading to the formation of dimers and polymers. frontiersin.org

The reaction of 3-chlorophenol (B135607) with hydroxyl radicals in aqueous solution has been shown to produce a 3-chlorinated phenoxyl radical under alkaline conditions. nih.gov This indicates that similar radical intermediates are likely to be formed from this compound under appropriate oxidative conditions.

Formation and Reactivity of Phenoxy Radicals

The presence of the phenolic hydroxyl group makes this compound susceptible to the formation of phenoxy radicals. This process is a critical initiation step in many of its chemical transformations. The formation of the corresponding 3-chloro-5-(4-chlorophenyl)phenoxy radical can occur through several mechanisms, primarily involving the homolytic cleavage of the O-H bond.

Mechanisms of Phenoxy Radical Formation:

Hydrogen Abstraction: This is a common pathway where a radical species (R•), such as a hydroxyl radical (•OH) or a hydrogen atom (H•), abstracts the hydrogen atom from the phenolic hydroxyl group. nih.gov Under alkaline conditions, the reaction of 3-chlorophenol with hydroxyl radicals has been shown to produce 3-chlorinated phenoxy radicals. nih.gov A similar reactivity is anticipated for this compound.

Oxidation: One-electron oxidation of the parent phenol can lead to the formation of the phenoxy radical. This can be initiated by chemical oxidants or through photochemical processes.

Unimolecular Decomposition: At elevated temperatures, the O-H bond can break, leading to the formation of a phenoxy radical and a hydrogen atom.

The position of the chlorine atom on the phenolic ring influences the stability and reactivity of the resulting phenoxy radical. In the case of this compound, the chlorine atom is in the meta position relative to the hydroxyl group. Studies on simpler chlorophenols have shown that the position of chlorine substitution affects the reaction energetics of radical formation.

The reactivity of the formed 3-chloro-5-(4-chlorophenyl)phenoxy radical is characterized by resonance stabilization, which delocalizes the unpaired electron across the aromatic ring. This stabilization makes the radical relatively persistent compared to other radical species. However, it can still participate in further reactions, including dimerization to form more complex products or reaction with other radicals.

| Formation Pathway | Initiating Species/Condition | Product |

| Hydrogen Abstraction | •OH, H• | 3-chloro-5-(4-chlorophenyl)phenoxy radical + H₂O or H₂ |

| Oxidation | Chemical Oxidants, Light | 3-chloro-5-(4-chlorophenyl)phenoxy radical + e⁻ |

| Unimolecular Decomposition | High Temperature | 3-chloro-5-(4-chlorophenyl)phenoxy radical + H• |

Formation Mechanisms of Ring Cleavage Products (e.g., α,β-Unsaturated Dicarbonyls)

Following the formation of the phenoxy radical, the aromatic ring system of this compound can undergo cleavage, leading to a variety of degradation products. Among these, the formation of α,β-unsaturated dicarbonyls is a potential pathway, although its significance is highly dependent on the substitution pattern of the phenol.

Research on the chlorination of various phenols has revealed that the formation of α,β-unsaturated C4-dicarbonyls, such as 2-butene-1,4-dial (BDA) and its chlorinated analogue (Cl-BDA), can occur. nih.govescholarship.org This process is thought to involve the intermediacy of phenoxy radicals. nih.gov However, studies on simpler chlorophenols have demonstrated that the substitution pattern is a key determinant of the product distribution.

Specifically, it has been observed that phenols with chlorine substituents in the meta position, such as 3-chlorophenol, yield little to no BDA or Cl-BDA upon reaction with chlorine. escholarship.org Instead, for meta-substituted phenols, the formation of chloroform (B151607) is often a more favored degradation pathway. escholarship.org Given that this compound possesses a chlorine atom in the meta position on the phenolic ring, it is anticipated that the formation of α,β-unsaturated dicarbonyls via this pathway would be minimal.

An alternative ring cleavage pathway has been observed in the fungal degradation of low-chlorinated biphenyl (B1667301) derivatives. researchgate.net This process involves initial oxidation and hydroxylation of the non-halogenated ring, followed by oxidative ring cleavage. researchgate.net This leads to the formation of muconic acid derivatives and corresponding lactones, such as 2-hydroxy-4-(4-chlorophenyl)-muconic acid and 4-(4-chlorophenyl)-2-pyrone-6-carboxylic acid. researchgate.net While this has been demonstrated for chlorinated biphenyls, a similar mechanism could be plausible for the biphenyl ether structure of this compound under specific enzymatic conditions.

| Precursor Moiety | Reaction Condition | Major Ring Cleavage Products |

| meta-Chlorophenol | Chlorination | Low to no α,β-unsaturated dicarbonyls; Chloroform favored escholarship.org |

| Low-chlorinated biphenyls | Fungal oxidation | Muconic acid derivatives, Lactones researchgate.net |

General Mechanistic Insights into Chemical Transformations

The chemical transformations of this compound are diverse and can be initiated by various means, including photochemical energy and reactive chemical species.

Photocatalytic Degradation: The photocatalytic degradation of chlorophenols in the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV radiation is a well-studied process. researchgate.netnih.govrsc.org This transformation is initiated by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), upon photoactivation of the catalyst. These hydroxyl radicals can then attack the chlorophenol molecule. The degradation of 3-chlorophenol has been shown to proceed via this mechanism, and it is expected that this compound would undergo a similar transformation. researchgate.net The reaction likely proceeds through the formation of hydroxylated intermediates, followed by ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic chloride.

Reaction with Hydroxyl Radicals: The reaction of 3-chlorophenol with hydroxyl radicals in aqueous solution is pH-dependent. nih.gov

Under neutral conditions , the hydroxyl radical adds to the aromatic ring to form an OH-adduct. nih.gov

Under alkaline conditions , the reaction proceeds via hydrogen abstraction from the phenolic group to form a 3-chlorinated phenoxy radical. nih.gov These findings suggest that the initial steps in the hydroxyl radical-mediated degradation of this compound will be influenced by the pH of the surrounding medium, leading to different primary intermediates.

Ether Cleavage: The ether linkage in this compound is a potential site for chemical attack. Ether cleavage can be achieved under various conditions, often involving strong acids or bases, or through catalytic processes. For instance, reductive cleavage of C-O bonds in ethers can be catalyzed by certain metal complexes. While specific studies on the ether cleavage of this compound are not prevalent, general organic chemistry principles suggest that this bond could be cleaved to yield 3-chlorophenol and 4-chlorophenol or their derivatives under appropriate synthetic or degradative conditions.

Chemical Biology Research Mechanistic Focus on Molecular Interactions

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method models the intermolecular interactions to determine the binding affinity and mode, providing critical insights into potential biological activity. For a compound like 3-Chloro-5-(4-chlorophenyl)phenol, docking studies would be instrumental in identifying potential protein targets and elucidating the structural basis of its activity.

In a typical molecular docking workflow, the three-dimensional structure of this compound would be computationally docked into the binding site of a target protein. The algorithm samples a vast number of possible conformations and orientations of the ligand within the receptor's active site. The goal is to identify the most stable binding pose, which is the one with the lowest energy score.

For this compound, the phenolic hydroxyl group and the chlorine atoms are key features. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the lipophilic phenyl rings and chlorine substituents can form hydrophobic and halogen-bonding interactions with amino acid residues in the binding pocket. The predicted binding mode would detail these specific interactions, showing how the molecule orients itself to maximize contact with the protein surface.

Following the prediction of the binding pose, computational models are used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A more negative binding energy suggests a stronger, more stable interaction. These scoring functions evaluate various energetic contributions, including van der Waals forces, electrostatic interactions, and the energy penalty of desolvation.

A crucial component of this analysis is the identification of hydrogen bonds. The phenolic -OH group of this compound is a prime candidate for forming hydrogen bonds with polar amino acid residues such as aspartate, glutamate, serine, or threonine within a receptor's binding site. The chlorine atoms can also participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity.

Illustrative Molecular Docking Results

The following table represents a hypothetical outcome of a molecular docking study of this compound against a potential enzyme target. This data is for illustrative purposes only, as specific experimental results are not available.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| Transthyretin (TTR) | -8.5 | Ser-117, Thr-119, Leu-110, Ala-108 | Phenolic -OH with Ser-117 backbone |

| Carbonic Anhydrase | -7.9 | His-94, Thr-199, Val-121 | Phenolic -OH with Thr-199 side chain |

| CYP2C9 | -9.1 | Arg-108, Phe-114, Ala-297 | None |

Exploration of Compound as Chemical Probes for Biochemical Pathways

Chemical probes are small molecules used to study and manipulate biological systems, such as enzymes or receptors, to understand their function. Given its structure, this compound belongs to a class of compounds that have been investigated as probes for specific biochemical pathways, notably those involving hormone receptors.

Research has shown that chlorinated phenols can interact with transthyretin (TTR), a transport protein for thyroxine (a thyroid hormone). nih.gov These compounds can act as competitors, displacing the natural hormone from its binding site on TTR. nih.gov This interaction is significant because it can disrupt the endocrine system, classifying such compounds as potential endocrine-disrupting chemicals (EDCs). nih.gov

Studies on related compounds, such as chlorinated derivatives of bisphenol A, have demonstrated that they are potent competitors for 3,3',5-triiodothyronine (T3) binding to TTR. nih.gov For instance, 3,3',5-trichlorobisphenol A was identified as a powerful competitor for T3 binding. nih.gov The mechanism involves the ligand fitting into the hormone-binding pocket of the TTR protein. The binding efficiency is influenced by the degree and position of chlorination on the phenolic rings. nih.gov

The relationship between the chemical structure of chlorinated phenols and their biological interactions is a key area of investigation. For interactions with transthyretin, a clear structure-activity relationship has been established. nih.gov

Key findings for this class of compounds include:

Degree of Chlorination : A greater number of chlorine atoms on the phenol (B47542) structure generally leads to more efficient competition for binding to TTR. nih.gov

Position of Chlorine Atoms : The presence of chlorine atoms in the ortho positions (adjacent to the hydroxyl group) significantly enhances binding efficiency. nih.gov

The Phenolic Hydroxyl Group : The -OH group is critical for anchoring the molecule within the binding site, typically through hydrogen bonding.

Advanced Materials Science Applications of 3 Chloro 5 4 Chlorophenyl Phenol Derivatives

Design and Synthesis of Functional Materials Incorporating the Phenol (B47542) Core

There is no publicly available research detailing the design principles or synthetic routes for creating functional materials, such as polymers or liquid crystals, that specifically incorporate the 3-Chloro-5-(4-chlorophenyl)phenol structural unit. While general methods for the synthesis of polymers from phenolic compounds are well-established, their specific application to this particular substituted biphenyl (B1667301) phenol has not been documented.

Optoelectronic Properties and Applications

Consequently, with no reported synthesis of materials based on this compound, there is a corresponding lack of data on their optoelectronic properties. Research into the potential applications of such materials in areas like organic light-emitting diodes (OLEDs), photovoltaics, or other electronic devices has not been found in the existing scientific literature.

Research into Novel Materials with Specific Chemical Functions

The exploration of novel materials with specific chemical functionalities derived from this compound is an area that appears to be uninvestigated. There are no reports on the development of materials for specialized applications such as sensors, catalysts, or membranes that utilize this specific chemical scaffold.

Future Research Directions and Unaddressed Questions

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of unsymmetrically substituted biphenyls is a cornerstone of modern organic chemistry. Future research should focus on developing high-yield, selective, and environmentally benign methods to produce 3-Chloro-5-(4-chlorophenyl)phenol.

Modern cross-coupling reactions are the most promising avenues for the synthesis of this biphenyl (B1667301) scaffold. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst, stands out as a particularly powerful tool due to its mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgnih.gov An efficient synthesis could be envisioned by coupling either (3-chloro-5-hydroxyphenyl)boronic acid with 1-bromo-4-chlorobenzene (B145707) or, alternatively, 3-bromo-5-chlorophenol (B1291525) with (4-chlorophenyl)boronic acid.

While effective, a key research goal should be the "greening" of these processes. This involves:

Catalyst Optimization: Developing next-generation palladium catalysts with higher turnover numbers to reduce metal contamination in the final product.

Solvent Selection: Moving away from traditional organic solvents like toluene (B28343) or THF towards more sustainable alternatives such as water or bio-derived solvents. rsc.org

Energy Efficiency: Exploring microwave-assisted synthesis or continuous flow reactors to reduce reaction times and energy consumption compared to conventional heating.

Beyond the Suzuki reaction, other cross-coupling methods like the Negishi (organozinc) and Stille (organotin) reactions offer alternative pathways that could be explored for optimal efficiency and selectivity. rsc.org A comparative study of these methods would be invaluable for establishing a robust and scalable manufacturing process.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Method | Key Reactants | Catalyst/Reagent | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid + Aryl Halide | Palladium Complex (e.g., Pd(PPh₃)₄) + Base | High functional group tolerance, commercially available starting materials. researchgate.net | Optimization for yield, selectivity, and sustainable conditions (e.g., aqueous media). rsc.org |

| Ullmann Reaction | Two Aryl Halides | Copper (activated) | Classic method, useful for specific precursors. vanderbilt.edu | Improving reaction rates and yields, which are often moderate. |

| Negishi Coupling | Organozinc Reagent + Aryl Halide | Palladium or Nickel Complex | High reactivity of organozinc species. rsc.org | Synthesis and handling of moisture-sensitive organozinc reagents. |

| Friedel-Crafts Arylation | Aromatic Ring + Arylating Agent | Lewis Acid (e.g., AlCl₃) | Direct C-H arylation. | Controlling regioselectivity to avoid isomeric mixtures. rsc.org |

Advanced Computational Modeling for Complex Environmental and Biological Systems

As a chlorinated aromatic compound, this compound bears a structural resemblance to polychlorinated biphenyls (PCBs), a class of persistent organic pollutants (POPs). nih.govresearchgate.net This similarity necessitates a thorough investigation of its potential environmental fate and biological interactions, for which computational modeling is an indispensable tool.

Future research should employ Density Functional Theory (DFT) to build a comprehensive in-silico profile of the molecule. DFT calculations can predict fundamental properties such as:

Optimized molecular geometry and electronic structure.

Reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Bond dissociation energies and reaction energy profiles for potential degradation pathways (e.g., hydroxylation, dechlorination). nih.govnih.gov

This data can then feed into higher-level models like Quantitative Structure-Activity Relationship (QSAR) models. utoronto.ca By comparing the computed properties of this compound with those of known pollutants, QSAR can predict its environmental behavior, including its potential for bioaccumulation, persistence, and toxicity. acs.org Modeling its docking affinity to biological targets such as the aryl hydrocarbon receptor (AhR), a key mediator of PCB toxicity, would be a critical step in assessing its toxicological profile.

Table 2: Key Parameters for Computational Modeling

| Parameter/Model | Computational Method | Significance |

|---|---|---|

| Molecular Geometry | DFT | Determines steric interactions and overall shape. |

| HOMO/LUMO Energies | DFT | Indicates electronic reactivity and susceptibility to oxidation/reduction. researchgate.net |

| Octanol-Water Partition Coefficient (LogP) | QSAR/DFT | Predicts lipophilicity and potential for bioaccumulation. utoronto.ca |

| Degradation Half-Life | QSAR/DFT | Estimates environmental persistence by modeling pathways like photolysis and biodegradation. acs.org |

| Receptor Binding Affinity (e.g., AhR) | Molecular Docking | Assesses potential for specific biological interactions and toxic mechanisms. |

Exploration of Novel Reactivity Modes and Catalytic Applications

The molecule's three distinct components—the phenol (B47542), the two aryl chlorides, and the biphenyl core—offer multiple sites for chemical modification. A systematic exploration of its reactivity is needed to unlock its potential as a versatile chemical building block.

The phenolic hydroxyl group is a prime site for reactions like O-alkylation and O-acylation, enabling the attachment of various functional groups. oregonstate.edu Furthermore, the hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing new substituents to the ortho and para positions.

The two carbon-chlorine bonds represent another reactive frontier. These sites are amenable to further cross-coupling reactions, allowing for the construction of more complex, tri- and tetra-aryl systems. The electronic environments of the two chlorine atoms are different, which may allow for selective, stepwise functionalization under carefully controlled reaction conditions.

Perhaps the most exciting future direction is the use of this compound as a scaffold for new catalytic ligands . Biphenyl-based structures are central to many privileged ligands in asymmetric catalysis. researchgate.netnih.gov By introducing phosphine (B1218219) or amine functionalities onto the biphenyl core of this compound, a new class of ligands could be developed for transition-metal-catalyzed reactions. The specific substitution pattern could impart unique steric and electronic properties, potentially leading to catalysts with novel reactivity or selectivity. researchgate.net

Table 3: Potential Reactivity Sites and Applications

| Reactive Site | Potential Reaction Type | Application |

|---|---|---|

| Phenolic -OH | O-Alkylation, O-Acylation, Esterification | Synthesis of ethers, esters, and monomers for polymers. |

| Aromatic Ring (activated by -OH) | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Introduction of new functional groups to modify properties. |

| Aryl-Cl Bonds | Nucleophilic Aromatic Substitution, Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Building more complex multi-aryl structures. |

| Biphenyl Backbone | Derivatization with coordinating groups (e.g., -PR₂, -NR₂) | Creation of novel ligands for catalysis. nih.gov |

Design and Synthesis of Next-Generation Chemical Probes and Functional Materials

The rigid biphenyl scaffold combined with a reactive phenolic handle makes this compound an attractive starting point for creating advanced functional molecules.

Chemical Probes: The development of fluorescent probes for biological imaging is a rapidly advancing field. nih.gov The phenol group can act as a linker to a fluorophore, creating a probe whose optical properties change upon interaction with a specific biological target. For example, a probe could be designed in a non-fluorescent, spirocyclic form that, upon cleavage of an ether or ester bond by a specific enzyme, releases the fluorophore in a highly fluorescent "turn-on" process. nih.govelsevierpure.com The specific substitution pattern of the biphenyl core could be tuned to control the probe's solubility, cell permeability, and localization within specific organelles. nih.gov

Functional Materials: Biphenyl derivatives are widely used in the synthesis of polymers and liquid crystals. wikipedia.org this compound could serve as a valuable monomer for producing novel polymers such as polyesters, polyethers, or polycarbonates. The presence of chlorine atoms would likely enhance fire retardancy and modify the polymer's thermal and dielectric properties. Furthermore, its structure could be incorporated into photocurable resins and composites, potentially leading to materials with unique optical or mechanical characteristics, including applications in 3D printing. nih.gov

Table 4: Potential Applications in Probes and Materials

| Application Area | Design Strategy | Potential Functionality |

|---|---|---|

| Fluorescent Probes | Attach a fluorophore (e.g., rhodamine, fluorescein) via the phenolic -OH group. nih.govnih.gov | "Turn-on" sensing of enzymes or reactive oxygen species in biological systems. |

| Advanced Polymers | Use as a monomer in polymerization reactions (e.g., polycondensation). | Creation of fire-retardant or high-stability polyesters and polyethers. |

| Liquid Crystals | Incorporate the rigid biphenyl core into mesogenic structures. | Development of new liquid crystalline materials with specific phase behaviors. |

| Photocurable Composites | Functionalize with acrylate (B77674) or methacrylate (B99206) groups for use in photopolymerization. nih.gov | Fabrication of nanocomposites or 3D printed objects with tailored properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of 3-Chloro-5-(4-chlorophenyl)phenol?

- Methodological Answer : Synthesis typically involves multi-step halogenation and coupling reactions. For example, a Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling could introduce the 4-chlorophenyl group to a phenolic precursor. Subsequent regioselective chlorination at the 3-position can be achieved using chlorinating agents (e.g., Cl2/FeCl3) under controlled conditions. Characterization of intermediates via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to ensure regiochemical fidelity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns and aromatic proton environments.

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding interactions. ORTEP-3 can visualize thermal ellipsoids and molecular packing .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Chlorophenols are toxic and irritant. Refer to safety data sheets (SDS) for chlorophenol analogs (e.g., 3-chlorophenol in ):

- Use fume hoods, nitrile gloves, and lab coats.

- Store at 0–6°C to prevent degradation .

- Follow OSHA’s Protective Action Criteria (PAC) for exposure limits and spill management .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

- Methodological Answer : Contradictions may arise from twinning, disorder, or poor data quality. Use SHELXL’s TWIN and BASF commands to model twinned crystals. For disorder, refine occupancies iteratively and validate with Rint and GooF metrics. Cross-validate with density functional theory (DFT)-optimized geometries for bond-length consistency .

Q. What computational strategies predict the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices (using Gaussian or ORCA) to identify nucleophilic/electrophilic sites on the aromatic ring.

- Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., using GROMACS).

- PubChem Data : Compare reactivity with structurally related chlorophenols (e.g., 3-Chloro-5-(trifluoromethyl)phenol in ) to infer substituent effects .

Q. How can environmental degradation pathways of this compound be experimentally analyzed?

- Methodological Answer :

- Photolysis Studies : Expose to UV light in aqueous/organic solvents; monitor degradation via HPLC-MS.

- Microbial Degradation : Use soil slurry assays with GC-MS to identify metabolites (e.g., dechlorinated products).

- Toxicity Profiling : Reference ATSDR’s chlorophenol toxicological profiles () to assess ecotoxicological endpoints .

Methodological Notes

- Data Contradictions : Conflicting solubility or melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs .

- Advanced Characterization : Pair crystallography with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.